![molecular formula C19H22N2O3S B2747034 N-(1-ethyl-2-oxoindolin-5-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 921556-60-7](/img/structure/B2747034.png)
N-(1-ethyl-2-oxoindolin-5-yl)-2,4,6-trimethylbenzenesulfonamide
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Description
N-(1-ethyl-2-oxoindolin-5-yl)-2,4,6-trimethylbenzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of Rho GTPases, which are important regulators of cytoskeletal dynamics and cell migration. Since then, EHT 1864 has been shown to have a wide range of effects on cellular processes, including cell proliferation, apoptosis, and differentiation. In
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
A series of sulfonamide derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. These compounds were found to exhibit significant effectiveness against various microbial strains and cancer cell lines. Some of these compounds showed higher activity than standard drugs like carboplatin against certain cell lines, indicating their potential for further development as therapeutic agents (Kumar et al., 2014).
Enzyme Inhibition Assay
Isatin derivatives, a class to which the given compound is related, have been studied for their potential to inhibit enzymes. For example, urease inhibition assays conducted on two isatin derivatives showed their ability to significantly retard enzymatic activity, suggesting their utility in targeting specific biochemical pathways (Arshad et al., 2017).
Structural Characterization and Potential Therapeutic Applications
The structural features and potential therapeutic applications of sulfonamide compounds have been extensively studied. For instance, compounds exhibiting selective inhibition of postsynaptic alpha 1-adrenoceptors suggest their application in managing conditions mediated by these receptors (Honda et al., 1985).
Carbonic Anhydrase Inhibitory and Anticancer Activities
Novel sulfonamides have been synthesized and shown to inhibit carbonic anhydrase isoforms effectively, particularly those associated with tumor cells. These findings indicate a promising direction for developing anticancer therapies by targeting enzyme activity within cancer cells (Eldehna et al., 2017).
Antimicrobial Study
The antimicrobial activity of novel sulfonamide compounds has been explored, showing significant action against various bacterial and fungal strains. Such studies contribute to the search for new antimicrobial agents in the face of rising antibiotic resistance (Vanparia et al., 2010).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-5-21-17-7-6-16(10-15(17)11-18(21)22)20-25(23,24)19-13(3)8-12(2)9-14(19)4/h6-10,20H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLNVVNVBGUQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxoindolin-5-yl)-2,4,6-trimethylbenzenesulfonamide |
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